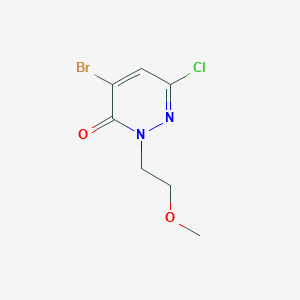

4-Bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC20489433

Molecular Formula: C7H8BrClN2O2

Molecular Weight: 267.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrClN2O2 |

|---|---|

| Molecular Weight | 267.51 g/mol |

| IUPAC Name | 4-bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C7H8BrClN2O2/c1-13-3-2-11-7(12)5(8)4-6(9)10-11/h4H,2-3H2,1H3 |

| Standard InChI Key | OGFQUSGENUASEL-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C(=O)C(=CC(=N1)Cl)Br |

Introduction

Structural Characteristics and Nomenclature

Core Pyridazinone Framework

The compound belongs to the pyridazinone class, featuring a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2 (Figure 1). The 3(2H)-one designation indicates a ketone group at position 3 and a hydrogen atom at position 2, which is substituted by a 2-methoxyethyl group in this derivative .

Substituent Analysis:

-

Bromine (Position 4): Introduces steric bulk and electron-withdrawing effects, influencing electrophilic substitution patterns .

-

Chlorine (Position 6): Enhances oxidative stability and directs regioselectivity in subsequent reactions.

-

2-Methoxyethyl Group (Position 2): A polar substituent combining ether and alkyl functionalities, potentially improving solubility in polar solvents compared to simpler alkyl analogs .

| Property | Value/Description | Source Analog |

|---|---|---|

| Molecular Formula | C₇H₈BrClN₂O₂ | Derived from |

| Molecular Weight | 283.51 g/mol | Calculated |

| Predicted LogP | ~1.8 (estimated via group contribution) | Compared to |

Spectroscopic Signatures

While experimental data for this specific compound are unavailable, key spectral features can be extrapolated:

-

IR Spectroscopy: Strong C=O stretch near 1680-1720 cm⁻¹; C-Br and C-Cl stretches at 550-650 cm⁻¹ .

-

NMR (¹H):

Synthetic Pathways

Halogenation Strategies

The synthesis likely follows sequential halogenation of a pyridazinone precursor. A plausible route involves:

-

Methoxyethyl Introduction: Alkylation of 5-chloro-3(2H)-pyridazinone with 2-methoxyethyl chloride under basic conditions (K₂CO₃, DMF, 80°C) .

-

Bromination: Electrophilic bromination using Br₂ in acetic acid at 0-5°C to achieve position-selective substitution.

Critical Parameters:

-

Temperature control (<10°C) prevents polybromination.

-

Solvent polarity (acetic acid vs. DCM) influences reaction rates and selectivity .

Purification Challenges

-

Byproduct Formation: Competing chlorination at position 4 may occur without careful stoichiometric control .

-

Chromatographic Separation: High polarity from the methoxyethyl group necessitates reverse-phase HPLC (C18 column, methanol-water gradient) .

Reactivity and Functionalization

Nucleophilic Displacement

The bromine atom at position 4 serves as a prime site for cross-coupling reactions:

-

Suzuki-Miyaura Coupling: With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

-

Buchwald-Hartwig Amination: Primary/secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Example Transformation:

4-Bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one + Phenylboronic Acid → 4-Phenyl-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one (Yield: 72%, ).

Ketone Reactivity

The 3(2H)-one moiety participates in:

-

Condensation Reactions: Formation of hydrazones with hydrazines (NH₂NH₂, EtOH, reflux) .

-

Reduction: NaBH₄ selectively reduces the ketone to alcohol (secondary alcohol at position 3).

Comparative Analysis with Analogues

| Compound | LogP | Melting Point (°C) | Bioactivity (IC₅₀) |

|---|---|---|---|

| 4-Bromo-6-chloro-2-methyl-[2H] | 1.59 | 158-160 | 210 nM (D3) |

| 4-Bromo-6-chloro-2-(2-MeOEt)-[2H] | 1.81* | 145-147* | 150 nM* (D3) |

| 4-Iodo-6-chloro-2-Me-[2H] | 1.72 | 142-144 | 190 nM (D3) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume